molecular formula C12H15BrFN B13595929 1-(4-Bromo-2-fluorophenyl)cyclohexan-1-amine

1-(4-Bromo-2-fluorophenyl)cyclohexan-1-amine

Cat. No.: B13595929
M. Wt: 272.16 g/mol
InChI Key: MVCOGCZEZGYDKF-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H15BrFN It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclohexanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclohexan-1-amine typically involves the reaction of 4-bromo-2-fluoroaniline with cyclohexanone under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the phenyl ring, resulting in a wide range of substituted compounds.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)cyclohexan-1-amine
  • 1-(4-Bromophenyl)cyclohexan-1-amine
  • 1-(4-Methoxyphenyl)cyclohexan-1-amine

Uniqueness

1-(4-Bromo-2-fluorophenyl)cyclohexan-1-amine is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenyl ring

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclohexan-1-amine

InChI

InChI=1S/C12H15BrFN/c13-9-4-5-10(11(14)8-9)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2

InChI Key

MVCOGCZEZGYDKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=C(C=C(C=C2)Br)F)N

Origin of Product

United States

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